molecular formula C14H12O2S B1267275 4-(Benzylsulfanyl)benzoic acid CAS No. 22855-95-4

4-(Benzylsulfanyl)benzoic acid

Cat. No.: B1267275
CAS No.: 22855-95-4
M. Wt: 244.31 g/mol
InChI Key: BIGZCUUCDAVUIJ-UHFFFAOYSA-N
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Description

4-(Benzylsulfanyl)benzoic acid is an organic compound with the molecular formula C14H12O2S and a molecular weight of 244.31 g/mol . It is characterized by the presence of a benzylsulfanyl group attached to a benzoic acid moiety. This compound is primarily used in scientific research and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylsulfanyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzoic acid with benzyl mercaptan in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

4-chlorobenzoic acid+benzyl mercaptanK2CO3,DMF,heat4-(Benzylsulfanyl)benzoic acid\text{4-chlorobenzoic acid} + \text{benzyl mercaptan} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{heat}} \text{this compound} 4-chlorobenzoic acid+benzyl mercaptanK2​CO3​,DMF,heat​4-(Benzylsulfanyl)benzoic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylsulfanyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

4-(Benzylsulfanyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential therapeutic applications, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Benzylsulfanyl)benzoic acid involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting enzyme activity. The carboxylic acid moiety can form hydrogen bonds with various biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylsulfanyl)benzoic acid
  • 4-(Ethylsulfanyl)benzoic acid
  • 4-(Phenylsulfanyl)benzoic acid

Uniqueness

4-(Benzylsulfanyl)benzoic acid is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinities, making it valuable for specific research applications.

Properties

IUPAC Name

4-benzylsulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2S/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGZCUUCDAVUIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70309512
Record name 4-(benzylsulfanyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70309512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22855-95-4
Record name NSC212201
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212201
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(benzylsulfanyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70309512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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